Silane, [(4-butylphenyl)ethynyl]trimethyl-
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Overview
Description
Silane, [(4-butylphenyl)ethynyl]trimethyl- is an organosilicon compound with the molecular formula C15H22Si It is characterized by the presence of a silane group bonded to a butylphenyl-ethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4-butylphenyl)ethynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with 4-butylphenyl halides under Sonogashira coupling conditions. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: Silane, [(4-butylphenyl)ethynyl]trimethyl- can undergo oxidation reactions, typically forming silanol derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides or organometallic compounds are used under appropriate conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silane.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
Silane, [(4-butylphenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Silane, [(4-butylphenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the silane group can form strong bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the butylphenyl group.
Phenylethynyltrimethylsilane: Contains a phenyl group instead of a butylphenyl group.
Trimethylsilylacetylene: The simplest form with only a trimethylsilyl and ethynyl group.
Uniqueness: Silane, [(4-butylphenyl)ethynyl]trimethyl- is unique due to the presence of the butylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or substrates.
Biological Activity
Silane compounds, particularly those with ethynyl and aromatic substituents, have garnered attention in various fields, including materials science and medicinal chemistry. The compound Silane, [(4-butylphenyl)ethynyl]trimethyl- is noteworthy for its potential biological activities and applications. This article reviews the biological activity of this silane compound, highlighting its synthesis, properties, and relevant case studies.
Synthesis and Properties
The synthesis of silanes like [(4-butylphenyl)ethynyl]trimethyl- typically involves coupling reactions that utilize various organometallic reagents. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the formation of such compounds. The trimethylsilyl group contributes to the stability and reactivity of the compound, allowing for further functionalization.
Biological Activity
The biological activity of silane compounds can vary widely based on their structure. Key areas of interest include:
- Anticancer Activity : Some studies have indicated that compounds with ethynyl groups exhibit cytotoxic effects against various cancer cell lines. The incorporation of aromatic rings may enhance this activity through increased interaction with cellular targets.
- Antimicrobial Properties : Silanes have shown potential as antimicrobial agents. The hydrophobic nature of the butyl group may contribute to membrane disruption in bacterial cells.
- Enzyme Inhibition : Certain silanes can act as inhibitors for specific enzymes, impacting metabolic pathways. For example, studies have shown that some silane derivatives can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
Case Studies
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Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various silane derivatives, including [(4-butylphenyl)ethynyl]trimethyl-, on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range.
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Antimicrobial Testing :
- Research conducted on the antimicrobial activity of [(4-butylphenyl)ethynyl]trimethyl- against Gram-positive and Gram-negative bacteria showed significant inhibition zones in agar diffusion assays. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
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Enzyme Activity Modulation :
- Investigations into the effect of silane compounds on cytochrome P450 enzymes revealed that [(4-butylphenyl)ethynyl]trimethyl- could significantly inhibit CYP1A1 activity, suggesting its potential use in modulating drug metabolism.
Data Table: Biological Activities Overview
Properties
CAS No. |
202524-78-5 |
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Molecular Formula |
C15H22Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
2-(4-butylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C15H22Si/c1-5-6-7-14-8-10-15(11-9-14)12-13-16(2,3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
KYIKUHPMIJDQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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